![molecular formula C13H17ClN2O2S2 B7558755 N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride](/img/structure/B7558755.png)
N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride, also known as EHT 1864, is a small molecule inhibitor of Rac family GTPases. Rac GTPases are a type of protein that is involved in the regulation of cell growth, differentiation, and migration. EHT 1864 has been shown to inhibit the activity of Rac GTPases, which may have implications for the treatment of cancer and other diseases.
作用機序
N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 works by inhibiting the activity of Rac GTPases, which are involved in the regulation of cytoskeletal dynamics and cell migration. Rac GTPases are activated by various signaling pathways, including those involved in the regulation of cell growth and differentiation. This compound 1864 binds to the active site of Rac GTPases, preventing their activation and subsequent downstream signaling.
Biochemical and Physiological Effects
This compound 1864 has been shown to have a number of biochemical and physiological effects. In cancer cells, this compound 1864 has been shown to inhibit the expression of genes involved in cell migration and invasion, as well as reduce the activity of enzymes involved in the breakdown of extracellular matrix proteins. This compound 1864 has also been shown to reduce the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the main advantages of using N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 in lab experiments is its specificity for Rac GTPases. This allows for targeted inhibition of Rac GTPase activity, without affecting other signaling pathways. However, one limitation of using this compound 1864 is its potential toxicity, which may limit its use in certain experiments or cell types.
将来の方向性
There are several potential future directions for research on N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864. One area of interest is in the development of new cancer therapies, particularly those targeting Rac GTPases. This compound 1864 may also have potential therapeutic applications in other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to better understand the mechanisms underlying the effects of this compound 1864 on cell migration and invasion, and to identify potential side effects and toxicity issues.
合成法
The synthesis of N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 involves several steps, including the reaction of 2-ethyl-5-methyl-1,3-thiazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(aminosulfonyl)aniline to form the sulfonamide intermediate, which is then coupled with 4-bromoacetophenone in the presence of a palladium catalyst to form this compound 1864.
科学的研究の応用
N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride 1864 has been extensively studied in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the migration and invasion of cancer cells, as well as reduce the growth and proliferation of cancer cells in vitro and in vivo. This compound 1864 has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease.
特性
IUPAC Name |
N-[4-(2-ethyl-5-methyl-1,3-thiazol-4-yl)phenyl]methanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2.ClH/c1-4-12-14-13(9(2)18-12)10-5-7-11(8-6-10)15-19(3,16)17;/h5-8,15H,4H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEPSHCNYVZERP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(S1)C)C2=CC=C(C=C2)NS(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromofuran-2-yl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7558673.png)

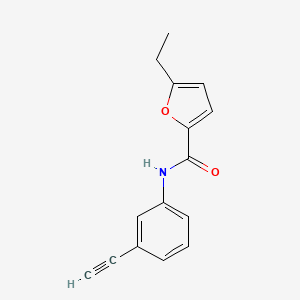
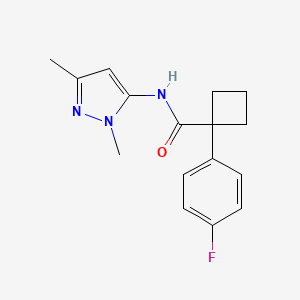
![2,4-Dimethyl-6-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]pyrimidine](/img/structure/B7558695.png)

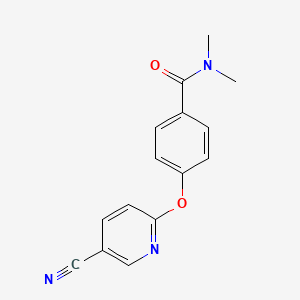
![N-[4-[3-(2-fluorophenoxy)-2-hydroxypropoxy]phenyl]-3-methylbenzamide](/img/structure/B7558713.png)
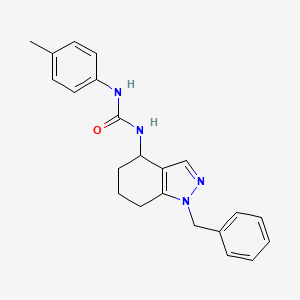
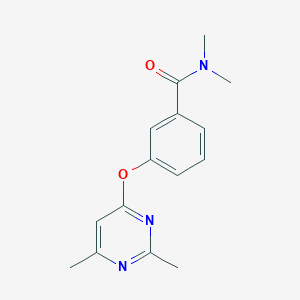
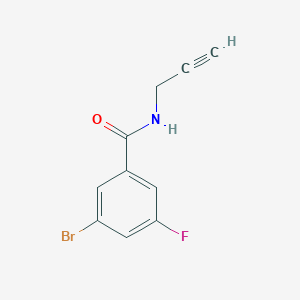
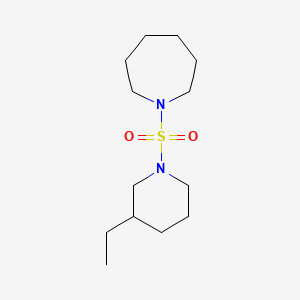
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![1-(4-methoxyphenyl)-N'-[[3-methoxy-4-(pyridin-4-ylmethoxy)phenyl]methyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B7558760.png)